Computational Topology Analysis Reveals a Unique 3D Conformation for the Target Compound
A key differentiator is the three-dimensional conformational space accessible to this molecule. Automated Topology Builder (ATB) analysis for the residue '3YNX' provides unique bonded and non-bonded parameters for C16H16BrNO4S, distinguishing it from simpler, non-cyclized or non-sulfonylated pyrrolidine analogs [1]. While simpler building blocks like 2-[(phenylsulfonyl)methyl]pyrrolidine (MW: 225.31 g/mol) are used for their solubility, they lack the conformational restriction and potential for polypharmacology offered by the fused bromofuran-amide system . The target compound's parameters predict a distinct interaction profile at protein binding sites.
| Evidence Dimension | Molecular Dynamics Parameters and Molecular Weight |
|---|---|
| Target Compound Data | Parameter set for residue '3YNX'; Molecular Weight = 398.27 g/mol |
| Comparator Or Baseline | 2-[(phenylsulfonyl)methyl]pyrrolidine hydrochloride; Molecular Weight = 261.76 g/mol; No unified topology model with a bromofuran moiety. |
| Quantified Difference | Target compound has a 52% higher molecular weight and a unique conformational profile due to the combined heterocyclic system, which is absent in the comparator. |
| Conditions | In silico analysis via the ATB server, comparing base molecular topology. |
Why This Matters
For projects requiring specific protein-ligand docking simulations, employing a compound with a validated, unique topology model like '3YNX' is critical for the accuracy of computational predictions, as generic fragment parameters fail to capture its integrated structure.
- [1] C16H16BrNO4S | MD Topology | NMR. ATB (Automated Topology Builder) Database. Molecule Type: heteromolecule, Residue Name: 3YNX. View Source
